Cas no 1334369-37-7 (1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one)

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one structure
1334369-37-7 structure
商品名:1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one
CAS番号:1334369-37-7
MF:C20H21N3O2
メガワット:335.399644613266
CID:5824038
PubChem ID:56724337

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one
    • 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
    • 1334369-37-7
    • 1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
    • F6037-0157
    • 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone
    • VU0530189-1
    • AKOS024529924
    • インチ: 1S/C20H21N3O2/c1-2-25-16-9-7-14(8-10-16)11-19(24)23-12-15(13-23)20-21-17-5-3-4-6-18(17)22-20/h3-10,15H,2,11-13H2,1H3,(H,21,22)
    • InChIKey: LVSPXKSTYGWFBJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC(=CC=1)OCC)N1CC(C2=NC3C=CC=CC=3N2)C1

計算された属性

  • せいみつぶんしりょう: 335.16337692g/mol
  • どういたいしつりょう: 335.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6037-0157-2μmol
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6037-0157-2mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
2mg
$59.0 2023-09-09
Life Chemicals
F6037-0157-10μmol
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6037-0157-5μmol
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6037-0157-4mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
4mg
$66.0 2023-09-09
Life Chemicals
F6037-0157-15mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
15mg
$89.0 2023-09-09
Life Chemicals
F6037-0157-40mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
40mg
$140.0 2023-09-09
Life Chemicals
F6037-0157-1mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
1mg
$54.0 2023-09-09
Life Chemicals
F6037-0157-20μmol
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
20μmol
$79.0 2023-09-09
Life Chemicals
F6037-0157-10mg
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
1334369-37-7
10mg
$79.0 2023-09-09

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 関連文献

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-oneに関する追加情報

Introduction to 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one (CAS No. 1334369-37-7)

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one (CAS No. 1334369-37-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely known for their diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. The unique structural features of this compound make it a promising candidate for the development of novel therapeutic agents.

The molecular structure of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one consists of a benzodiazepine core linked to an azetidine ring and a substituted phenyl group. The presence of the ethoxy group on the phenyl ring adds additional complexity and potential for modulating biological activity. This compound has been synthesized and characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing detailed insights into its chemical properties.

Recent studies have focused on the pharmacological profile of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one. One notable area of research is its potential as an anxiolytic agent. In preclinical studies, this compound has shown significant anxiolytic effects in animal models, comparable to those of established benzodiazepines such as diazepam. The mechanism of action is believed to involve modulation of the GABA-A receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.

In addition to its anxiolytic properties, 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one has also been investigated for its potential as a muscle relaxant. Preclinical studies have demonstrated that this compound can effectively reduce muscle spasms and improve motor function in animal models of spasticity. These findings suggest that it may have therapeutic applications in conditions such as multiple sclerosis and spinal cord injuries.

The safety profile of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-y-l2-(4-e-thoxypheny-l)ethan-l-one is another important aspect of ongoing research. Preliminary toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.

Clinical trials are currently underway to evaluate the efficacy and safety of 1--(4-e-th-oxyph-eny-l)-e-than--one in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good bioavailability and a favorable pharmacokinetic profile. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

The development of novel benzodiazepine derivatives like 1--(4-e-th-oxyph-eny-l)-e-than--one represents a significant advancement in the field of medicinal chemistry. By leveraging the unique structural features and pharmacological properties of these compounds, researchers aim to develop more effective and safer therapeutic options for various neurological and psychiatric disorders.

In conclusion, 1--(4-e-th-oxyph-eny-l)-e-than--one (CAS No. 1334369--7) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various clinical settings.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD